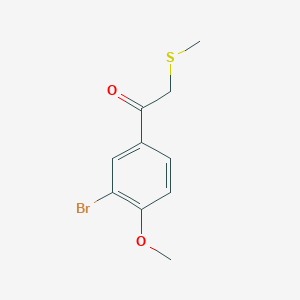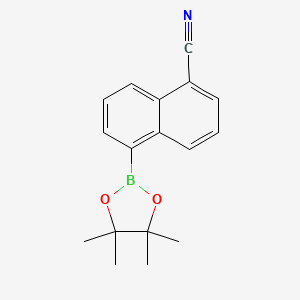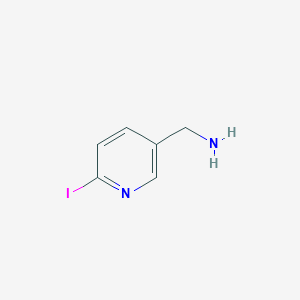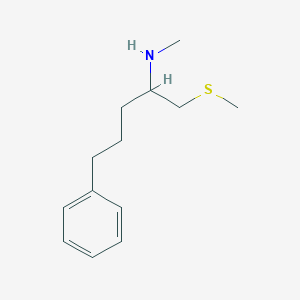![molecular formula C9H12O2 B13487174 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde is a compound that features a unique structure combining an oxetane ring and a bicyclo[1.1.1]pentane framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)bicyclo[111]pentane-1-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as photoredox catalysis or metal-free homolytic aromatic alkylation . These methods allow for the efficient and large-scale synthesis of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring and the bicyclo[1.1.1]pentane core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the compound.
Scientific Research Applications
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The oxetane ring and bicyclo[1.1.1]pentane core contribute to its stability and reactivity, making it an effective modulator of molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde include:
- 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cubane
- Bicyclo[2.2.2]octane
Uniqueness
What sets this compound apart from these similar compounds is its combination of the oxetane ring and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-6-8-3-9(4-8,5-8)7-1-11-2-7/h6-7H,1-5H2 |
InChI Key |
GQQDOZVKTYRWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C23CC(C2)(C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)






![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)



